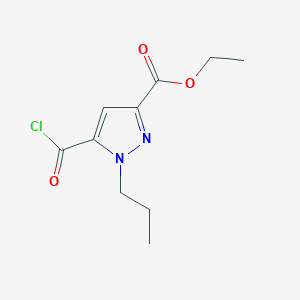

ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a chlorocarbonyl group, and a propyl group attached to the pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the Propyl Group: The propyl group can be introduced via alkylation of the pyrazole ring using a suitable propyl halide under basic conditions.

Esterification: The carboxylic acid group on the pyrazole ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Chlorocarbonylation: The chlorocarbonyl group can be introduced by reacting the esterified pyrazole with phosgene or a suitable chlorinating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

Raw Material Preparation: Ensuring the availability of high-purity starting materials such as hydrazine, β-diketone, propyl halide, ethanol, and phosgene.

Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chlorocarbonyl Group

The chlorocarbonyl group undergoes nucleophilic substitution with various nucleophiles, forming derivatives critical for medicinal chemistry:

Key Findings :

-

Reaction with primary/secondary amines produces carboxamides with yields exceeding 70% under optimized conditions .

-

Steric hindrance from the pyrazole ring and propyl substituent necessitates prolonged reaction times for bulky amines.

Ester Hydrolysis and Further Functionalization

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl in ethanol/water (reflux, 6–8 h) yields the carboxylic acid derivative.

-

Basic Hydrolysis : NaOH in aqueous THF (room temperature, 2–4 h) forms the sodium carboxylate, which can be reprotonated.

Applications :

-

The carboxylic acid intermediate is used to synthesize metal-organic frameworks (MOFs) via coordination chemistry.

-

Further derivatization (e.g., coupling with hydrazines) generates heterocyclic compounds with herbicidal properties .

Cycloaddition Reactions

The chlorocarbonyl group participates in [4+2] Diels-Alder reactions with dienes:

| Dienophile | Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| 1,3-Butadiene | Thermal (110°C, 12 h) | Bicyclic pyrazole-oxazine | Enhanced thermal stability | |

| Anthracene | Solvent-free, microwave | Polycyclic aromatic systems | Material science applications |

Mechanistic Insight : The electron-deficient carbonyl carbon acts as an electrophilic partner, facilitating cycloaddition to form six-membered transition states.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. It is involved in various chemical transformations including:

- Nucleophilic Substitution : The chlorocarbonyl group can be substituted by nucleophiles like amines or alcohols.

- Ester Hydrolysis : The ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid.

- Oxidation and Reduction Reactions : Participates in redox reactions depending on the reagents used.

The compound has been explored for its potential biological activities:

- Antimicrobial Properties : Studies indicate that it exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound for new antimicrobial agents. For instance, it demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Anticancer Activity : In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines, with mechanisms involving interaction with specific molecular targets leading to apoptosis in cancer cells .

- Anti-inflammatory Effects : Research has highlighted its anti-inflammatory properties, evidenced by significant reduction in inflammation in carrageenan-induced paw edema models in rats .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound had an MIC that was comparable to established antibiotics such as ampicillin and fluconazole, demonstrating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Properties

In vitro tests conducted on various cancer cell lines revealed that this compound significantly inhibited cell growth at lower concentrations than traditional chemotherapeutics. Further exploration into its structure-activity relationship is warranted to develop more potent derivatives .

Mecanismo De Acción

The mechanism of action of ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorocarbonyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparación Con Compuestos Similares

Ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:

Ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of a propyl group.

Ethyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl group instead of a propyl group.

Ethyl 5-(chlorocarbonyl)-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of a propyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Actividad Biológica

Ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential applications in medicinal chemistry, particularly as an anti-inflammatory and antimicrobial agent. The synthesis, chemical properties, and mechanisms of action are also discussed, supported by relevant case studies and research findings.

Chemical Structure

The molecular formula of this compound is C9H10ClN2O3. The structure features a pyrazole ring substituted with a chlorocarbonyl group at the 5-position and an ethyl ester at the 3-position.

Synthesis Methods

The synthesis typically involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by chlorination and esterification steps. Common reagents include phosgene (COCl₂) for chlorination and solvents like ethanol or acetonitrile under acidic conditions. The following table summarizes the key synthetic routes:

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Hydrazine derivative + α,β-unsaturated carbonyl | Acidic conditions (e.g., HCl) |

| 2 | Chlorination with phosgene | Controlled temperature |

| 3 | Esterification with ethanol | Reflux |

Anti-inflammatory Activity

Research indicates that derivatives of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate exhibit significant anti-inflammatory properties. A study utilized a carrageenan-induced inflammation model in rats to evaluate these effects. The results showed that certain analogs demonstrated enhanced anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Case Study: In Vivo Evaluation

A specific analog of this compound was tested for its ability to reduce edema in rat models, yielding promising results with a percentage inhibition of inflammation greater than 50% .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. A study reported that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparative Efficacy

The following table compares the antimicrobial efficacy of this compound with established antibiotics:

| Compound | MIC (μmol/mL) | Activity Type |

|---|---|---|

| This compound | 0.015 | Antifungal |

| Ampicillin | 0.033 | Gram-positive bacteria |

| Fluconazole | 0.020 | Fungal infections |

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins, thereby inhibiting enzyme functions or altering receptor activities. The chlorocarbonyl group plays a crucial role in this mechanism by facilitating these interactions .

Enzyme Inhibition

Research has demonstrated that this compound can inhibit cyclooxygenases (COX), enzymes involved in the inflammatory process. Its selectivity for COX-2 over COX-1 suggests potential therapeutic applications in managing inflammation with reduced gastrointestinal side effects compared to traditional NSAIDs .

Propiedades

IUPAC Name |

ethyl 5-carbonochloridoyl-1-propylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3/c1-3-5-13-8(9(11)14)6-7(12-13)10(15)16-4-2/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZANRUOTDIZGQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C(=O)OCC)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.